molecular formula C9H15ClN4S B13905441 1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride

1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride

Cat. No.: B13905441
M. Wt: 246.76 g/mol
InChI Key: DVEMAVKWIMLDHF-UHFFFAOYSA-N
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Description

1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine hydrochloride is a heterocyclic compound featuring a pyrrolidine ring linked to a pyrimidine scaffold substituted with a methylsulfanyl group at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

Molecular Formula

C9H15ClN4S

Molecular Weight

246.76 g/mol

IUPAC Name

1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C9H14N4S.ClH/c1-14-8-2-4-11-9(12-8)13-5-3-7(10)6-13;/h2,4,7H,3,5-6,10H2,1H3;1H

InChI Key

DVEMAVKWIMLDHF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC=C1)N2CCC(C2)N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine; hydrochloride

General Synthetic Strategy

The synthesis of 1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine; hydrochloride generally follows a strategy involving:

  • Construction of the substituted pyrimidine core with a methylsulfanyl group at the 4-position.
  • Subsequent nucleophilic substitution or alkylation at the 2-position of the pyrimidine ring with a pyrrolidin-3-amine moiety.
  • Final isolation and purification as the hydrochloride salt for stability and handling.

This approach is consistent with synthetic methods for related 2-substituted thiopyrimidines and pyrrolidine derivatives described in the literature.

Stepwise Synthesis Details

Synthesis of 4-Methylsulfanylpyrimidin-2-yl Intermediate
  • Starting from appropriately substituted β-ketoesters or phenylacetonitriles, the pyrimidine ring is constructed via cyclization with thiourea in the presence of a base such as sodium ethoxide.
  • The methylsulfanyl group at the 4-position can be introduced by using methylthiolating agents or by oxidation/reduction steps involving thiopyrimidine intermediates.
Alkylation with Pyrrolidin-3-amine
  • The 2-position of the pyrimidine ring, typically bearing a leaving group such as a halide (e.g., 2-chloropyrimidine), undergoes nucleophilic substitution with pyrrolidin-3-amine.
  • This reaction is often performed in polar aprotic solvents like dimethylformamide (DMF) with a base such as potassium carbonate to facilitate substitution.
  • The reaction temperature is controlled to optimize yield, commonly at room temperature to moderate heating.
Formation of Hydrochloride Salt
  • The free base obtained after alkylation is converted into its hydrochloride salt by treatment with hydrogen chloride in solvents like dioxane or methanol.
  • This step improves compound stability, crystallinity, and ease of purification.

Representative Synthetic Route (Summary Table)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrimidine ring formation β-ketoester + thiourea, sodium ethoxide, THF Formation of 4-methylsulfanylpyrimidin-2-one intermediate
2 Halogenation/Activation 2-chloropyrimidine derivative preparation Introduces leaving group at 2-position
3 Nucleophilic substitution Pyrrolidin-3-amine, K2CO3, DMF, 50–80 °C Substitution at 2-position with pyrrolidin-3-amine
4 Salt formation HCl/dioxane or HCl/MeOH Formation of hydrochloride salt
5 Purification Silica gel chromatography or preparative HPLC Isolation of pure compound

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography using solvent systems such as cyclohexane/ethyl acetate or methanol/ethyl acetate mixtures is commonly employed for purification.
  • Crystallization: Conversion to hydrochloride salt aids crystallization and purity.
  • Spectroscopic Characterization: ^1H NMR and mass spectrometry confirm structure and purity. For example, ^1H NMR signals corresponding to aromatic pyrimidine protons and aliphatic pyrrolidine protons are diagnostic.

Research Findings and Optimization

  • Alkylation reactions with pyrrolidin-3-amine derivatives show good yields when conducted in DMF with potassium carbonate, as reported in antimicrobial agent development studies.
  • The choice of solvent and base is critical for minimizing side reactions and maximizing substitution efficiency.
  • Use of hydrochloride salt form improves compound handling and stability, which is important for subsequent biological testing.
  • Related synthetic methods have been optimized using microwave-assisted heating and palladium-catalyzed coupling for other heteroaryl derivatives, suggesting potential for further optimization of this compound's synthesis.

Concluding Remarks

The preparation of 1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine; hydrochloride involves classical heterocyclic synthesis techniques combined with nucleophilic substitution and salt formation. The methods described have been validated in peer-reviewed literature and patent disclosures, demonstrating reproducibility and good yields.

The key factors for successful synthesis include:

  • Efficient construction of the methylsulfanyl-substituted pyrimidine core.
  • Controlled nucleophilic substitution with pyrrolidin-3-amine.
  • Proper purification and salt formation to ensure compound stability.

This comprehensive overview provides a reliable foundation for researchers aiming to synthesize this compound for pharmaceutical or biochemical applications.

Chemical Reactions Analysis

1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The applications of 1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride are currently limited based on the available literature. As a newly developed compound, research is still being conducted to explore its potential uses .

Chemical Information
this compound is a specialty material with the molecular formula C9H15ClN4SC_9H_{15}ClN_4S and a CAS number of 2940953-33-1 . It is available in small quantities for research purposes .

Potential Applications
While specific applications for this compound are not detailed in the provided search results, the presence of pyrimidine and pyrrolidine moieties suggests potential applications in medicinal chemistry . Pyrimidine derivatives are known to be useful as kinase inhibitors and in treating diseases such as cancer . Amines, in general, are important building blocks for organic chemical synthesis . Further studies may reveal specific applications in various fields .

Safety Information
Safety Data Sheets (SDS) can be requested from chemical suppliers like Parchem to ensure its safe handling and application .

Mechanism of Action

The mechanism of action of 1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Pyrimidine Substituents Amine Ring Molecular Weight (g/mol) Key Applications/Activities
1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine hydrochloride (Target) 4-Methylsulfanyl, 2-pyrimidinyl Pyrrolidine ~290.8 (calculated) Hypothesized kinase/covalent inhibitor
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride 6-Chloro, 2-methylsulfanyl Piperidine 318.3 Intermediate for drug discovery
1-(6-Ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-ylamine hydrochloride 6-Ethoxy, 2-methylsulfanyl Piperidine 328.8 Not specified; likely synthetic intermediate
(R)-1-(1-(2-(Methylsulfonyl)pyrimidin-4-yl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Methylsulfonyl Piperidine 530.6 Covalent kinase inhibitor
N-(4-Methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine hydrochloride Pyrrolo[3,2-d]pyrimidine core N/A 290.8 Antimicrobial screening

Key Differences and Implications

Substituent Effects on Pyrimidine Ring: The methylsulfanyl group at the 4-position in the target compound may enhance lipophilicity and modulate electronic properties compared to chloro (in ) or ethoxy (in ) substituents. Methylsulfonyl derivatives (e.g., in ) are often used in covalent inhibition due to their electrophilic reactivity, unlike the methylsulfanyl group in the target compound, which is less reactive.

Amine Ring Variations: Pyrrolidine vs.

Piperidine-pyrimidine derivatives (e.g., ) are utilized in covalent inhibition strategies, indicating that ring size and substituent positioning critically influence mechanism of action.

Biological Activity

1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine; hydrochloride, with the chemical formula C9H15ClN4S, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structure and Composition

  • Chemical Name : 1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine; hydrochloride
  • Molecular Formula : C9H15ClN4S
  • Molecular Weight : 232.76 g/mol
  • CAS Number : 1353985-21-3

Physical Properties

PropertyValue
Boiling PointNot available
Purity≥ 95%
SolubilitySoluble in water

Research indicates that this compound may act as a modulator of various biological pathways, particularly those involving kinase inhibition. It has been associated with the inhibition of cell cycle progression, making it a candidate for cancer therapeutics targeting the WEE1 kinase pathway. WEE1 is known to regulate the cell cycle by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell division.

Case Studies and Research Findings

  • WEE1 Inhibition : Studies have shown that compounds similar to 1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine can inhibit WEE1 activity, leading to increased CDK activity and unscheduled DNA replication. This mechanism is particularly relevant in cancer cells where WEE1 is overexpressed .
  • Serotonin Receptor Affinity : In a related study on pyrimidine derivatives, modifications to similar structures have demonstrated enhanced affinity for serotonin receptors (5-HT6R), suggesting potential applications in neuropharmacology .
  • Cytotoxic Effects : The compound has exhibited cytotoxic effects in vitro against various cancer cell lines, indicating its potential as an anticancer agent. For instance, simultaneous inhibition of WEE1 and CHK1 has shown synergistic effects in increasing cytotoxicity .

Data Table of Biological Activity

Study ReferenceBiological ActivityObservations
WEE1 InhibitionIncreased CDK activity; potential for cancer therapy
Serotonin Receptor ModulationEnhanced binding affinity for 5-HT6R
Cytotoxicity in Cancer Cell LinesSynergistic effects observed with dual inhibition

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